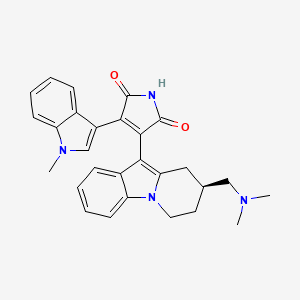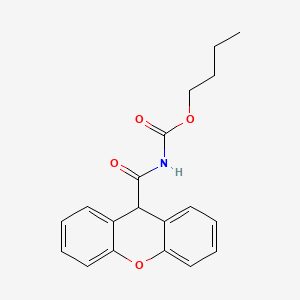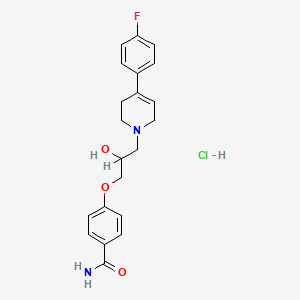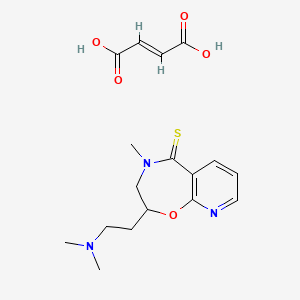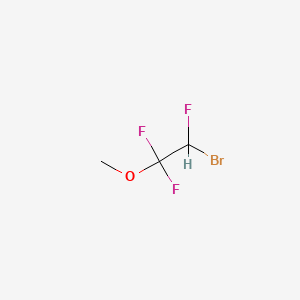
Rosiridin
Overview
Description
Rosiridin is a chemical compound that has been isolated from the plant Rhodiola sachalinensis. It is a monoterpene glycoside known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. This compound has shown promise in inhibiting monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine .
Mechanism of Action
Target of Action
Rosiridin, also known as beta-D-Glucopyranoside, (2E,4S)-4-hydroxy-3,7-dimethyl-2,6-octadienyl, is a chemical compound that has been isolated from Rhodiola sachalinensis . The primary targets of this compound are monoamine oxidases A and B . These enzymes are involved in the breakdown of monoamines, which are neurotransmitters that play crucial roles in various brain functions, including mood regulation and cognitive processes .
Mode of Action
This compound exerts its effects by inhibiting the activity of monoamine oxidases A and B . By inhibiting these enzymes, this compound prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia .
Biochemical Pathways
The action of this compound affects the monoaminergic system, specifically the pathways involving monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting monoamine oxidases A and B, this compound disrupts the normal breakdown of these neurotransmitters, leading to increased levels in the brain . This can influence various downstream effects, including mood regulation and cognitive processes .
Result of Action
The inhibition of monoamine oxidases A and B by this compound leads to increased levels of monoamines in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia . Additionally, this compound has been shown to have beneficial effects on the human central nervous system and enhances brain function .
Biochemical Analysis
Biochemical Properties
Rosiridin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling . Additionally, this compound modulates oxidative stress markers such as glutathione, catalase, and superoxide dismutase, which are crucial for maintaining cellular redox balance . This compound also interacts with brain-derived neurotrophic factor, succinate dehydrogenase, and nitrite levels, indicating its involvement in neuroprotective pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to reduce oxidative and nitrative stress, leading to decreased apoptosis and inflammation . It influences cell signaling pathways by modulating the activity of caspases, tumor necrosis factor-alpha, and interleukins, which are key players in the inflammatory response . This compound also affects gene expression by altering the levels of brain-derived neurotrophic factor and other neurotrophic factors, thereby promoting neuronal survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This enhances cholinergic signaling and improves cognitive function. This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in the inflammatory response, such as caspases and tumor necrosis factor-alpha, thereby reducing inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term exposure to this compound has been shown to maintain its neuroprotective effects, with continued modulation of oxidative stress markers, inflammatory cytokines, and neurotrophic factors . These findings suggest that this compound can provide lasting benefits in the context of neurodegenerative diseases and cognitive impairments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including increased oxidative stress and apoptosis . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as acetylcholinesterase, succinate dehydrogenase, and catalase, modulating their activity and influencing metabolic flux . This compound also affects the levels of metabolites such as glutathione, superoxide dismutase, and malondialdehyde, which are important indicators of cellular redox status . These interactions highlight the role of this compound in maintaining cellular homeostasis and protecting against oxidative damage.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . It may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy . The targeting signals and localization of this compound contribute to its ability to modulate cellular processes and protect against neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosiridin can be synthesized through the extraction of Rhodiola sachalinensis roots. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer. The aqueous layer is further extracted with n-butanol to give a n-butanol-soluble phase . The absolute stereostructure of this compound has been determined through the application of the modified Mosher’s method .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Rhodiola sachalinensis roots using similar partitioning and extraction techniques as described above. The process is optimized to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Rosiridin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that have enhanced therapeutic properties. These derivatives are studied for their potential use in treating neurodegenerative diseases and other medical conditions .
Scientific Research Applications
Rosiridin has been extensively studied for its potential therapeutic effects. It has shown promise in the following areas:
Anti-Huntington’s Disease: This compound has demonstrated protective effects against Huntington’s disease-like symptoms in rats by modulating oxidative stress, acetylcholinesterase inhibition, and brain-derived neurotrophic factor levels.
Antidepressant Effects: By inhibiting monoamine oxidases A and B, this compound may help in the treatment of depression and senile dementia.
Comparison with Similar Compounds
Rosiridin is unique compared to other monoterpene glycosides due to its specific inhibition of monoamine oxidases A and B. Similar compounds include:
Rosiridosides A, B, and C: These compounds are also isolated from Rhodiola sachalinensis and share similar glycoside structures but differ in their specific biological activities.
Salidroside: Another glycoside found in Rhodiola species, known for its adaptogenic and neuroprotective properties.
This compound stands out due to its potent inhibition of monoamine oxidases and its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.
Properties
CAS No. |
100462-37-1 |
|---|---|
Molecular Formula |
C16H28O7 |
Molecular Weight |
332.39 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1 |
InChI Key |
PBPYEEMQIFDGSQ-MOIFMYGASA-N |
SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |
Isomeric SMILES |
CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C |
Canonical SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rosiridin; (-)-Rosiridin; 6'-O-Deacetylrosiridoside C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


